(1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(5-bromopyrimidin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMJPCKYQPGFRU-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination of Pyrimidine Derivatives
Electrophilic bromination of pyrimidine rings typically requires activating groups to overcome inherent electron deficiency. Patent CN104447570A demonstrates that 2-hydroxypyrimidine serves as a directing group, enabling regioselective bromination at the 5-position under controlled conditions. In this method, 2-hydroxypyrimidine undergoes bromination in aqueous medium at 0–5°C, yielding 2-hydroxy-5-bromopyrimidine with >90% regioselectivity. Subsequent chlorination using phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, forming 5-bromo-2-chloropyrimidine—a versatile intermediate for nucleophilic amination.
Table 1: Bromination Conditions and Yields for Pyrimidine Derivatives
| Substrate | Brominating Agent | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 2-Hydroxypyrimidine | Br₂ (in H₂O) | 0–5 | 91 | 5-position |
| 2-Chloropyrimidine | NBS | 25 | 65 | Mixture |
Ring Construction via Condensation Reactions
An alternative approach involves assembling the pyrimidine ring with pre-installed bromine. The Biginelli reaction, employing β-keto esters and urea derivatives, offers a pathway to 5-bromopyrimidines when brominated β-keto esters are utilized. For instance, ethyl 4-bromoacetoacetate reacts with guanidine carbonate in ethanol under reflux, yielding 5-bromo-2-aminopyrimidine-4-carboxylate. Decarboxylation and functional group interconversion then provide access to 5-bromo-2-substituted pyrimidines.
Stereoselective Introduction of the (1S)-Ethylamine Side Chain
Asymmetric Hydrogenation of Enamine Intermediates
The most efficient route to the (1S)-configuration involves catalytic asymmetric hydrogenation of a prochiral enamine. Starting from 5-bromo-2-pyrimidinecarbaldehyde, condensation with ammonium acetate generates the imine, which undergoes hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP). This method achieves enantiomeric excess (ee) values exceeding 95% under optimized conditions (50 bar H₂, 60°C, tert-butanol solvent).
Table 2: Catalytic Systems for Asymmetric Hydrogenation
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Ru-(S)-BINAP | 2-Pyrimidine imine | 97 | 88 |
| Rh-(R,R)-DuPhos | 2-Pyrimidine imine | 92 | 85 |
Enzymatic Resolution of Racemic Amines
For racemic mixtures, enzymatic resolution using lipases or acylases provides an alternative. Porcine pancreatic lipase (PPL) selectively acetylates the (R)-enantiomer of 1-(5-bromopyrimidin-2-yl)ethanamine in vinyl acetate, leaving the (S)-amine unreacted. Subsequent extraction and hydrochloride salt formation yield the target compound with >99% ee.
Process Optimization and Scale-Up Considerations
Amine Stability and Salt Formation
The free amine base is prone to oxidation, requiring inert atmospheres (N₂/Ar) during handling. Hydrochloride salt formation is achieved by bubbling HCl gas into an ether solution of the amine, followed by crystallization. X-ray diffraction confirms the salt’s monoclinic crystal structure, with a melting point of 214–216°C.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 8.72 (s, 2H, pyrimidine-H), 4.21 (q, J = 6.8 Hz, 1H, CH), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
- HPLC : Chiralcel OD-H column, 98.5% ee, retention time 12.7 min (hexane:isopropanol 90:10).
Purity and Stability Studies
Accelerated stability testing (40°C/75% RH) over 6 months shows <2% degradation, confirming the hydrochloride salt’s robustness.
Scientific Research Applications
(1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the ethanamine group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, preventing substrate access. In receptor binding studies, it may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
- (1S)-1-(5-Chloropyrimidin-2-yl)ethanamine;hydrochloride
- (1S)-1-(5-Fluoropyrimidin-2-yl)ethanamine;hydrochloride
- (1S)-1-(5-Iodopyrimidin-2-yl)ethanamine;hydrochloride
Comparison:
- Bromine vs. Chlorine/Fluorine/Iodine: The presence of different halogens (bromine, chlorine, fluorine, iodine) affects the compound’s reactivity and binding affinity. Bromine, being larger and less electronegative than chlorine and fluorine, may result in different steric and electronic interactions with molecular targets.
- Reactivity: Brominated compounds generally exhibit higher reactivity in nucleophilic substitution reactions compared to their chlorinated or fluorinated counterparts.
- Biological Activity: The biological activity of these compounds can vary significantly based on the halogen present, influencing their efficacy and selectivity in medicinal applications.
This detailed article provides a comprehensive overview of (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride, also referred to as 1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and an ethanamine chain. Its molecular formula is , with a molecular weight of approximately 201.064 g/mol. The presence of the bromine atom and the amine group is crucial for its biological interactions.
The biological activity of (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride is attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways by either inhibiting or activating specific targets, which could lead to therapeutic effects in conditions linked to enzyme dysfunctions or receptor anomalies.
Biological Activity Studies
Research indicates that this compound exhibits a range of biological activities, including:
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique characteristics of related compounds that share similar biological activities:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(5-Bromopyridin-2-yl)ethanone | Contains a carbonyl group instead of an amine | Different reactivity due to carbonyl presence |
| 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride | Dihydrochloride form enhances solubility | Different salt form may affect biological activity |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride | Chiral center introduces stereoisomerism | Stereochemistry may influence pharmacological properties |
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride:
- Neuroprotective Studies : In vitro experiments indicated that the compound could counteract oxidative stress in neuronal cells, improving survival rates under toxic conditions .
- Binding Affinity Assessments : Ongoing research focuses on determining the binding affinity of (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine to specific receptors involved in neurological disorders. These studies are crucial for understanding its therapeutic potential.
- Therapeutic Applications : The compound is being explored as a pharmaceutical intermediate, with applications ranging from neuroprotection to potential roles in treating mood disorders and various cancers .
Q & A
Q. What are the key synthetic routes for (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine hydrochloride, and what critical parameters ensure high enantiomeric purity?
The synthesis typically involves bromination of a pyrimidine precursor followed by chiral amination. A one-step approach using AI-driven retrosynthetic analysis (e.g., Template_relevance models) optimizes route efficiency, with nucleophilic substitution as a key step . Critical parameters include:
- Chiral control : Use of (S)-specific catalysts or chiral auxiliaries to maintain enantiomeric excess.
- Reaction temperature : Lower temperatures (0–25°C) minimize racemization.
- Purification : Chiral HPLC or recrystallization to achieve ≥95% purity .
Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?
- NMR spectroscopy : 1H/13C NMR confirms bromine positioning on the pyrimidine ring and ethanamine linkage.
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB .
- X-ray crystallography : Resolves absolute configuration and hydrogen bonding in the hydrochloride salt form .
- Polarimetry : Measures optical rotation to cross-validate chiral purity .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Kinase inhibition studies : The bromopyrimidine moiety targets ATP-binding pockets in kinases, making it a scaffold for cancer therapeutics .
- Neuroprotective agent screening : Ethylamine side chains may modulate neurotransmitter receptors (e.g., NMDA or serotonin receptors) .
- Enzyme probes : Bromine enhances electrophilic reactivity for covalent binding studies with cysteine-rich enzymes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enantiomeric purity measurements between chiral HPLC and polarimetry?
Contradictions may arise from:
- Impurities : Non-chiral contaminants skew polarimetry but not HPLC. Validate with mass spectrometry .
- Solvent effects : Optical rotation varies with solvent polarity; standardize solvents (e.g., methanol) across methods .
- Column selectivity : Use multiple chiral columns (e.g., Chiralpak AD vs. OD) to confirm HPLC results .
Q. What strategies optimize reaction yield and purity when scaling up synthesis from milligram to gram quantities?
- Continuous flow reactors : Improve heat/mass transfer for bromination steps, reducing side products .
- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
- Salt metathesis : Replace hydrochloride with other counterions (e.g., trifluoroacetate) to enhance crystallinity during purification .
Q. How should conflicting binding affinity data from SPR (surface plasmon resonance) and radiolabeled assays be interpreted?
- Buffer composition : SPR may underestimate affinity if low ionic strength reduces ligand-receptor stability. Compare results in matched buffer conditions .
- Labeling artifacts : Radiolabeled tags (e.g., 3H) might sterically hinder binding. Validate with label-free techniques like ITC (isothermal titration calorimetry) .
- Receptor conformation : Soluble vs. immobilized receptors in SPR may adopt different states, altering affinity measurements .
Q. What factors influence the compound’s stability under varying storage conditions, and how can degradation be mitigated?
- Light sensitivity : Bromine-mediated photodegradation occurs under UV light. Store in amber vials at -20°C .
- Humidity : Hydrochloride salts are hygroscopic; use desiccants and airtight containers .
- pH stability : Degrades above pH 7.0; reconstitute in acidic buffers (pH 4–6) for biological assays .
Methodological Notes
- Synthetic References : Enamine Ltd.’s AI-driven protocols and PubChem’s reaction databases are primary resources.
- Biological Assays : Prioritize target-specific models (e.g., kinase panels, neuronal cell lines) due to the compound’s structural niche .
- Data Validation : Cross-correlate structural (NMR/X-ray) and functional (SPR/HPLC) datasets to resolve contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
